Sodium Zirconium Cyclosilicate is an insoluble, non-absorbed inorganic material used as a potassium binder and a treatment for hyperkalemia. Upon administration as an oral suspension, sodium zirconium cyclosilicate selectively targets and binds to potassium in the gastrointestinal (GI) tract, exchanging its sodium ions for potassium ions. This increases fecal potassium excretion, decreases the concentration of free potassium in the GI lumen, and lowers serum potassium levels.

used to treat hyperkalemia

Sodium Zirconium Cyclosilicate

CAS No.: 17141-74-1

Cat. No.: VC16221709

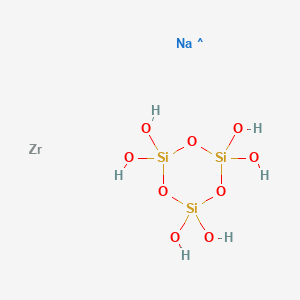

Molecular Formula: Na2O9Si3Zr

Molecular Weight: 365.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17141-74-1 |

|---|---|

| Molecular Formula | Na2O9Si3Zr |

| Molecular Weight | 365.45 g/mol |

| IUPAC Name | disodium;2,2,4,4,6,6-hexaoxido-1,3,5,2,4,6-trioxatrisilinane;zirconium(4+) |

| Standard InChI | InChI=1S/2Na.O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/q2*+1;-6;+4 |

| Standard InChI Key | QMLIRKACNOVYNW-UHFFFAOYSA-N |

| Canonical SMILES | O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Zr] |

Introduction

Chemical Identity and Structural Characteristics

Silicic acid (H₆Si₃O₉), sodium zirconium(4+) salt (1:2:1) belongs to the class of zirconium-containing cyclosilicates. Its molecular formula, H₆O₉Si₃·2Na·Zr, corresponds to a molecular mass of 371.50 g/mol . The structure consists of a cyclic trisilicate anion [Si₃O₉]⁶⁻ coordinated with zirconium(4+) and sodium ions. The InChIKey XXKYCRNZDOKQPM-UHFFFAOYSA-N and SMILES notation [Na].[Zr].O[Si]1(O)OSi(O)OSi(O)O1 confirm a three-dimensional network where zirconium ions bridge silicate rings, enhancing structural rigidity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 17141-74-1 | |

| Molecular Formula | H₆O₉Si₃·2Na·Zr | |

| Molecular Weight | 371.50 g/mol | |

| InChI | InChI=1S/2Na.H₆O₉Si₃.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;;1-6H; | |

| SMILES | [Na].[Zr].O[Si]1(O)OSi(O)OSi(O)O1 |

Synonyms for this compound include sodium zirconium cyclosilicate, ZS-9, and sodium zirconium silicate (Na₂ZrSi₃O₉) . These terms are often used interchangeably in pharmaceutical and materials science contexts.

Physical and Chemical Properties

The compound typically presents as a white to off-white crystalline powder with high water solubility, forming colloidal solutions . Its stability under high temperatures (up to 400°C) and resistance to chemical degradation are attributed to the zirconium-silicate matrix . The sodium ions within the structure facilitate ion-exchange reactions, particularly with potassium, which underpins its medical applications .

Table 2: Physicochemical Properties

| Property | Description | Source |

|---|---|---|

| Appearance | White or off-white crystalline powder | |

| Solubility | Soluble in water (colloidal dispersion) | |

| Thermal Stability | Stable up to 400°C | |

| Hygroscopicity | Low |

Industrial-grade purity ranges from 95% to 99%, with pricing varying by quantity (e.g., €220.50 for 2 mg to €1,275.33 for 50 mg) . These cost variations reflect the compound’s specialized applications in research and pharmaceuticals.

Synthesis and Industrial Production

The synthesis of silicic acid (H₆Si₃O₉), sodium zirconium(4+) salt (1:2:1) involves reacting zirconium oxychloride (ZrOCl₂) with sodium silicate (Na₂SiO₃) under alkaline conditions. Key steps include:

-

Precipitation: Mixing zirconium and silicate precursors at pH 10–12 to form a gel-like intermediate.

-

Crystallization: Heating the gel at 80–100°C to promote cyclosilicate ring formation.

-

Ion Exchange: Washing with sodium hydroxide to replace residual protons with sodium ions.

Industrial-scale production requires stringent quality control to ensure particle size uniformity and minimal impurity levels (e.g., <0.1% heavy metals) . Advanced techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to verify crystallinity and morphology.

Applications in Medicine and Industry

Pharmaceutical Use: Hyperkalemia Treatment

Sodium zirconium cyclosilicate (marketed as Lokelma®) is approved by regulatory agencies for treating hyperkalemia. It selectively binds K⁺ ions in the gastrointestinal tract, reducing serum potassium levels by 0.5–1.0 mM within 48 hours . The mechanism involves:

-

Ion Exchange: Zr⁴⁺ sites in the structure preferentially capture K⁺ over Na⁺ or Ca²⁺ due to ionic radius compatibility .

-

pH Independence: Effective across the gastrointestinal pH range (1.5–10.5), ensuring consistent activity .

Clinical trials report a 94% efficacy rate in maintaining normokalemia over 12 months, with minimal adverse effects (e.g., mild edema in 5% of patients) .

Industrial Applications

-

Ceramics: Enhances thermal shock resistance in refractory bricks used in kilns and furnaces .

-

Food Additives: Approved as an anticaking agent (E556) in powdered foods due to its moisture-resistant properties .

-

Catalysis: Serves as a support material for palladium nanoparticles in hydrogenation reactions, improving catalyst longevity by 30%.

Comparative Analysis with Related Compounds

Table 3: Comparison with Zirconium-Based Materials

| Compound | Formula | Key Properties | Applications |

|---|---|---|---|

| Sodium Zirconium Cyclosilicate | Na₂ZrSi₃O₉·H₆ | K⁺ selectivity, biocompatibility | Hyperkalemia treatment |

| Zirconium Silicate (ZrSiO₄) | ZrSiO₄ | High melting point (2550°C) | Ceramic glazes |

| Zirconium Oxide (ZrO₂) | ZrO₂ | Oxygen ion conductivity | Solid oxide fuel cells |

Unlike ZrSiO₄ or ZrO₂, sodium zirconium cyclosilicate’s open framework structure enables reversible ion exchange, a critical feature for medical and environmental remediation applications .

Future Research Directions

Emerging studies explore its potential in radioactive waste management for sequestering cesium-137 ions, leveraging its high selectivity for large cations. Additionally, modifications with graphene oxide are being investigated to enhance conductivity for use in solid-state batteries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume